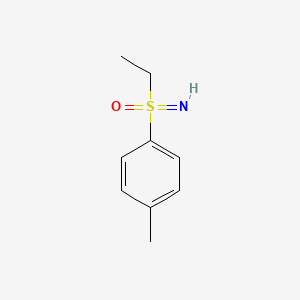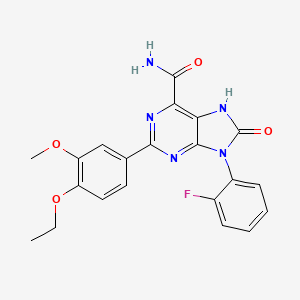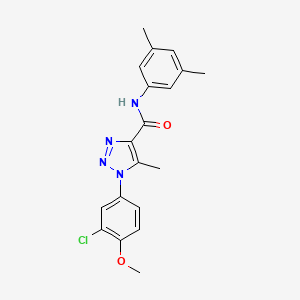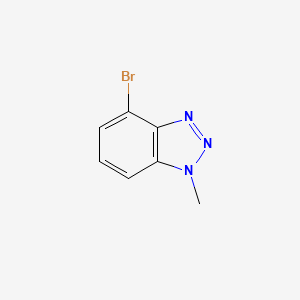
Sulfoximine, S-ethyl-S-(p-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoximine, S-ethyl-S-(p-tolyl)- is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27. The purity is usually 95%.
BenchChem offers high-quality Sulfoximine, S-ethyl-S-(p-tolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfoximine, S-ethyl-S-(p-tolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticide Development
Sulfoximines, exemplified by sulfoxaflor, represent a new class of insecticides with a broad spectrum of efficacy against sap-feeding insects, including those resistant to neonicotinoids and other classes. These compounds function as agonists at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides, offering a different structure-activity relationship compared to neonicotinoids, which provides a basis for their efficacy on resistant insect pests (Sparks et al., 2013).
Synthetic Chemistry
In the realm of synthetic chemistry, sulfoximines have been employed in stereoselective reactions, such as the addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines, to synthesize optically pure 1,2,2'-trialkyl-2-aminoethanols. This showcases the utility of sulfoximines in creating chiral centers and facilitating the synthesis of complex molecules with high stereoselectivity, highlighting their importance in asymmetric synthesis (García Ruano et al., 2004).
Drug Discovery and Development
Sulfoximines have gained recognition in drug discovery due to their potential to create compounds with unique biological activities. Their incorporation into agrochemicals and pharmaceuticals is driven by the distinct binding interactions their enantiomers can have with biomolecules. The challenging preparation of single enantiomers of chiral sulfoximines, rather than racemic mixtures, is essential for their application in drug discovery, highlighting the need for asymmetric synthesis methods to explore their full potential (Greenwood et al., 2022).
Mechanism of Action
Target of Action
Sulfoximines, including “Sulfoximine, S-ethyl-S-(p-tolyl)-”, are known to have significant applications in medicinal and biological chemistry . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Their primary targets are often amide-forming enzymes such as γ-glutamylcysteine synthetase .
Mode of Action
The mode of action of sulfoximines involves their interaction with these target enzymes. The stereogenic sulfur center of sulfonimidates, a class of compounds to which sulfoximines belong, can act as viable chiral templates that can be employed in asymmetric syntheses . This allows them to interact with their targets in a specific manner, leading to changes in the enzyme’s activity.
Biochemical Pathways
The biochemical pathways affected by sulfoximines are those involving the targeted enzymes. For instance, the inhibition of γ-glutamylcysteine synthetase can affect the synthesis of glutathione, a crucial antioxidant in cells . The exact downstream effects can vary depending on the specific enzyme targeted and the biological context.
Result of Action
The result of sulfoximine action at the molecular and cellular level is typically the inhibition of the targeted enzyme’s activity. This can lead to changes in the biochemical pathways in which the enzyme is involved, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of sulfoximines can be influenced by various environmental factors. For instance, sulfonimidates, including sulfoximines, have been found to be labile under acidic conditions and susceptible to elevated temperatures . These factors can limit the applications of sulfoximines but can also be leveraged in certain contexts, such as in the synthesis of polymers .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
These interactions can lead to various biochemical reactions, including reductive and oxidative pathways, as well as C–S bond cleavage reactions .
Cellular Effects
It is known that sulfoximines can have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfoximine, S-ethyl-S-(p-tolyl)- is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfoximine, S-ethyl-S-(p-tolyl)- can change over time . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sulfoximine, S-ethyl-S-(p-tolyl)- can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sulfoximine, S-ethyl-S-(p-tolyl)- is involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by various targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYLFWNTQXLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29723-63-5 |
Source


|
| Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(3-methylbutyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2491866.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![9-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2491875.png)
![4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2491876.png)
![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)
